N-Nitroso Flecainide

Description

Contextualization of N-Nitroso Compounds as Pharmaceutical Impurities

N-nitroso compounds, commonly known as nitrosamines, are a class of chemical compounds that have been identified as probable human carcinogens based on animal studies. europa.eu Their unexpected discovery in various medications has raised significant safety concerns, leading to regulatory actions, including product recalls and the establishment of stringent guidelines for their control. saudijournals.comacs.org The primary concern is the potential for long-term exposure above certain levels to increase the risk of cancer. europa.eu Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now mandate that pharmaceutical manufacturers conduct risk assessments to evaluate and mitigate the potential for nitrosamine (B1359907) impurities in their products. europa.eufda.gov

The formation of N-nitrosamines in pharmaceutical products is a complex process that requires the convergence of specific chemical precursors and conditions. acs.orgacs.org The most common pathway involves the reaction of a nitrosatable amine (specifically secondary, tertiary, or quaternary amines) with a nitrosating agent. fda.govbiotech-asia.org

Key factors contributing to nitrosamine formation include:

Presence of Amines : The active pharmaceutical ingredient (API), its degradation products, intermediates, or raw materials may contain secondary or tertiary amine functional groups. fda.govaquigenbio.com Tertiary and quaternary amines can also be added as reagents or catalysts during synthesis. fda.gov

Presence of Nitrosating Agents : Nitrite (B80452) salts (NO₂⁻) are a primary source of nitrosating agents. aquigenbio.com These can be present as impurities in raw materials, reagents, solvents, or even in the water used during manufacturing. saudijournals.comaquigenbio.com Under acidic conditions, nitrites form nitrous acid (HNO₂), which is a potent nitrosating agent. fda.govbiotech-asia.org Other nitrosating agents include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and nitrosyl chloride (NOCl). biotech-asia.org

Favorable Conditions : The nitrosation reaction is often favored by acidic conditions, although it can occur under other conditions as well. fda.govacs.org Certain manufacturing processes, such as those involving high temperatures or specific solvents like dimethylformamide (DMF), can also increase the risk of nitrosamine formation. saudijournals.comaquigenbio.com For instance, DMF can degrade to form dimethylamine (B145610) (DMA), a known precursor to N-nitrosodimethylamine (NDMA). biotech-asia.org

A specific and particularly challenging subclass of nitrosamines is the N-Nitroso Drug Substance Related Impurities (NDSRIs). fda.gov These impurities are unique in that they are structurally similar to the active pharmaceutical ingredient itself, often containing the core structure of the API or one of its fragments. fda.govmeasurlabs.com NDSRIs typically form when the API, which contains a nitrosatable amine, reacts with a nitrosating agent during the manufacturing process or during the product's shelf-life storage. fda.goveuropeanpharmaceuticalreview.com

The emergence of NDSRIs has complicated risk assessment and mitigation efforts. syncsci.com Because they are specific to each drug substance, they require individual toxicological evaluation to establish safe acceptable intake (AI) limits. measurlabs.comnih.gov The detection of NDSRIs like N-nitroso-sertraline and N-nitroso-quinapril has led to drug recalls and intensified regulatory scrutiny. europeanpharmaceuticalreview.comwaters.com This has spurred significant academic and industrial research into the formation mechanisms, analytical detection methods, and toxicological profiling of this diverse class of impurities. syncsci.comresearchgate.net

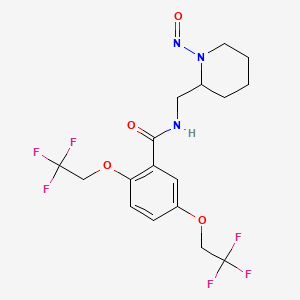

Structural Characteristics of Flecainide (B1672765) and Its Nitrosated Derivative

Flecainide is a class IC antiarrhythmic agent used to treat various types of cardiac arrhythmias. nih.govgeneesmiddeleninformatiebank.nl Chemically, it is a monocarboxylic acid amide derived from benzoic acid and contains a piperidine (B6355638) ring in its structure. nih.gov Its nitrosated derivative, N-Nitroso Flecainide, is formed when a nitroso group (-N=O) covalently bonds to the nitrogen atom of the piperidine ring. nih.govlgcstandards.com

Below is a table comparing the structural characteristics of Flecainide and this compound.

| Characteristic | Flecainide | This compound |

| IUPAC Name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide nih.gov | N-[(1-nitrosopiperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide nih.gov |

| Molecular Formula | C₁₇H₂₀F₆N₂O₃ nih.gov | C₁₇H₁₉F₆N₃O₄ nih.gov |

| Molecular Weight | 414.34 g/mol nih.gov | 443.34 g/mol nih.gov |

| SMILES | C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F nih.gov | C1CCN(C(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)N=O nih.gov |

| CAS Number | 54143-55-4 nih.gov | 2901109-58-6 nih.gov |

This data was sourced from PubChem. nih.govnih.gov

The molecular structure of Flecainide contains two nitrogen atoms. However, only one of these is susceptible to nitrosation under typical conditions. The flecainide molecule consists of a benzamide (B126) group and a piperidine ring. nih.gov The nitrogen atom in the amide linkage is generally not reactive towards nitrosation due to the electron-withdrawing effect of the adjacent carbonyl group. usp.org

In contrast, the piperidine ring contains a secondary amine (a nitrogen atom bonded to two carbon atoms and one hydrogen atom). nih.gov This secondary amine is the primary nitrosatable site within the flecainide scaffold. veeprho.com The reaction with a nitrosating agent replaces the hydrogen atom on this nitrogen with a nitroso group (-N=O), resulting in the formation of the this compound impurity. nih.govveeprho.com

Research Significance and Scope for this compound Studies

The primary significance of research into this compound stems from its status as a potentially mutagenic impurity that must be controlled during the production and storage of flecainide-containing medicines. veeprho.comtoxminds.com As part of a cohort of concern, nitrosamines are subject to strict control limits to minimize any potential carcinogenic risk to patients. toxminds.com

The scope of research on this compound is multifaceted and includes:

Analytical Method Development : A critical area of research is the creation and validation of sensitive and specific analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and quantify trace levels of this compound in the API and the final drug product. syncsci.comveeprho.com

Toxicological Risk Assessment : To establish a scientifically justified acceptable intake (AI) limit, the mutagenic and carcinogenic potential of this compound must be assessed. toxminds.com Regulatory agencies like the EMA and FDA use a Carcinogenic Potency Categorization Approach (CPCA) for new NDSRIs where sufficient toxicological data is unavailable. toxminds.commedicinesforeurope.com Based on its structure, this compound has been assigned to potency category 4 by the EMA and FDA, corresponding to an AI limit of 1500 ng/day. veeprho.commedicinesforeurope.comeuropa.eu

Formation and Mitigation Studies : Research is ongoing to fully understand the specific conditions that lead to the formation of this compound. researchgate.net This knowledge is crucial for developing effective mitigation strategies, which can include modifying the manufacturing process, controlling the quality of raw materials to limit nitrite impurities, or adjusting the formulation of the final drug product. aquigenbio.comeuropeanpharmaceuticalreview.com

The study of this compound serves as a specific case study within the broader regulatory and scientific effort to ensure the quality and safety of all pharmaceutical products by controlling potentially harmful impurities. syncsci.comveeprho.com

Structure

3D Structure

Properties

CAS No. |

2901109-58-6 |

|---|---|

Molecular Formula |

C17H19F6N3O4 |

Molecular Weight |

443.34 g/mol |

IUPAC Name |

N-[(1-nitrosopiperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |

InChI |

InChI=1S/C17H19F6N3O4/c18-16(19,20)9-29-12-4-5-14(30-10-17(21,22)23)13(7-12)15(27)24-8-11-3-1-2-6-26(11)25-28/h4-5,7,11H,1-3,6,8-10H2,(H,24,27) |

InChI Key |

MVPKIPXLPHWPEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)N=O |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of N Nitroso Flecainide

Chemical Synthesis Methodologies for N-Nitroso Flecainide (B1672765)

The synthesis of N-Nitroso Flecainide is primarily conducted on a laboratory scale to produce highly characterized reference materials. veeprho.com These standards are essential for the development and validation of analytical methods aimed at detecting and quantifying this impurity in drug substances and products. synzeal.com

The laboratory preparation of this compound involves the reaction of Flecainide with a nitrosating agent. A general approach for such syntheses is the nitrosation assay procedure (NAP), which can be adapted for specific active pharmaceutical ingredients (APIs). One such forced degradation study performed on various APIs used a four-fold molar excess of sodium nitrite (B80452) relative to the drug substance in an acidic solution (pH 3–4) at 37°C for 4 hours. fu-berlin.de This procedure simulates conditions that could lead to nitrosamine (B1359907) formation.

Following the reaction, purification is critical to isolate the this compound standard. These purification protocols typically involve chromatographic techniques to separate the nitrosamine from the unreacted Flecainide and other byproducts, ensuring the high purity required for a reference standard. Commercially available this compound is used for analytical method development, validation, and quality control applications. veeprho.comsynzeal.com

The definitive identification of synthetic this compound relies on a comprehensive structural elucidation process. The accepted chemical structure is N-((1-Nitrosopiperidin-2-yl)methyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. synzeal.comnih.gov

A suite of advanced analytical techniques is employed to confirm this structure. Mass spectrometry is used to determine the molecular weight, which corresponds to the molecular formula C17H19F6N3O4. veeprho.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is essential for confirming the atomic connectivity. researchgate.net Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can provide further confirmation by showing correlations between different atoms, verifying that the nitroso group is attached to the nitrogen atom of the piperidine (B6355638) ring. researchgate.netusp.org The characterization data for the reference standard must comply with regulatory guidelines. synzeal.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-[(1-nitrosopiperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | nih.gov |

| CAS Number | 2901109-58-6 | synzeal.comnih.gov |

| Molecular Formula | C17H19F6N3O4 | veeprho.comsynzeal.com |

| Molecular Weight | 443.3 g/mol | veeprho.comsynzeal.com |

In Vitro Formation Pathways of this compound

The in vitro formation of this compound from its parent compound is a chemical process governed by the presence of specific reagents and reaction conditions.

The formation of a nitrosamine requires a vulnerable amine structure and a nitrosating agent. dgra.de The nitrosation of Flecainide can be initiated by various nitrosating agents (NOX). fu-berlin.de These agents include nitrite salts such as sodium nitrite (NaNO2), nitrous acid (HNO2), various nitrogen oxides (e.g., N2O3, N2O4), and organic nitrites. fu-berlin.deeuropa.eunih.gov In aqueous solutions, these agents act as carriers of the nitrosonium ion ([NO+]), which is the key electrophile in the reaction. nih.gov Nitrous acid is typically formed from nitrite salts when under acidic conditions. fda.gov Nitrogen oxides like dinitrogen trioxide (N2O3) and dinitrogen tetroxide (N2O4) are also potent nitrosating agents that can react with amines in both aqueous and organic solutions. nih.gov

The kinetics of nitrosamine formation are strongly influenced by the pH and temperature of the reaction medium.

pH: The rate of nitrosation is highly pH-dependent. dgra.deeuropa.eu The reaction is generally favored in acidic conditions, as this environment facilitates the conversion of less reactive nitrite salts into the active nitrosating agent, nitrous acid (HNO2). dgra.defda.gov The optimal pH for the nitrosation of most secondary amines is around 3.4. europa.eu This is because the rate depends on the concentrations of both the unprotonated amine and the nitrosating agent (N2O3), which is formed from two molecules of nitrous acid. europa.eu At very low pH values, the concentration of the unprotonated amine decreases significantly due to protonation, which can slow the reaction rate. nih.gov

Temperature: The risk of nitrosamine formation generally increases with higher temperatures. dgra.de In vitro nitrosation assays are often conducted at elevated temperatures, such as 37°C, to simulate physiological conditions and accelerate the reaction for experimental purposes. fu-berlin.de

Table 2: Influence of Reaction Conditions on Nitrosation

| Parameter | Effect on Nitrosation Rate | Rationale | Source(s) |

|---|---|---|---|

| pH | Optimal around pH 3.4; decreases at very high or very low pH. | Balances the formation of the nitrosating agent (HNO2) with the availability of the reactive, unprotonated amine. | europa.eunih.gov |

| Temperature | Generally increases with rising temperature. | Provides the necessary activation energy for the reaction to proceed more quickly. | dgra.de |

The Flecainide molecule contains two nitrogen atoms that are potential sites for nitrosation: a secondary amide nitrogen and a secondary amine nitrogen located within the piperidine ring. usp.org However, the reactivity of these two sites towards nitrosating agents is vastly different.

The secondary amine within the piperidine ring is considered the primary site of nitrosation, leading to the formation of this compound. veeprho.comusp.org Secondary amines are well-established as the most reactive precursors for stable nitrosamine formation. nih.gov

In contrast, the secondary amide group exhibits very low reactivity toward common nitrosating agents. europa.euusp.org This reduced reactivity is due to the electron-withdrawing properties of the adjacent carbonyl group, which deactivates the nitrogen atom. europa.euusp.org The formation of N-nitrosamides typically requires powerful nitrosating agents, such as fuming nitric acid or N2O4, under more stringent conditions than those needed for nitrosating secondary amines. europa.eu Therefore, under typical conditions where trace nitrite impurities might be present, the formation of this compound occurs almost exclusively at the more susceptible secondary amine of the piperidine moiety. usp.org

Formation during Pharmaceutical Manufacturing and Storage

The formation of this compound as a drug substance-related impurity (NDSRI) is a significant concern in the pharmaceutical industry. dgra.de This impurity arises from the reaction of the secondary amine moiety within the flecainide structure with a nitrosating agent. chemicea.comcleanchemlab.com The presence of both a vulnerable amine and a nitrosating agent is a prerequisite for its formation. dgra.de

The primary nitrosating agents of concern in pharmaceutical production are nitrites and, to a lesser extent, nitrates. ipec-europe.org These can be introduced into the drug product from various sources, with excipients being a major contributor.

Excipients : Certain common pharmaceutical excipients have been found to contain varying levels of nitrite impurities. core.ac.uk Studies have reported nitrite levels ranging from less than 1 ppm to over 285 ppm in excipients like sodium starch glycolate (B3277807) (SSG) and hydroxypropyl cellulose (B213188) (HPC). ipec-europe.org The presence of these impurities is not always predictable from the excipient's manufacturing process alone, highlighting the complexity of risk assessment. ipec-europe.org

Water : Process water, particularly potable water used in manufacturing steps like wet granulation or equipment washing, can be a source of nitrites. ipec-europe.orgsci-hub.se However, the nitrite levels in potable water are typically low (below 0.1 ppm), and the risk is considered even lower when purified water is used. ipec-europe.org

Raw Materials : Impurities within the active pharmaceutical ingredient (API) starting materials or intermediates can also be a source of nitrosating agents or their precursors. fu-berlin.de

The following table summarizes potential sources of nitrosating agents relevant to the formation of this compound.

| Potential Source | Nitrosating Agent/Precursor | Origin/Context |

| Excipients | Nitrites (NO₂⁻) | Found as residual impurities in various common excipients (e.g., hypromellose, magnesium stearate, microcrystalline cellulose). ipec-europe.orgcore.ac.uk Levels can be highly variable. ipec-europe.org |

| Process Water | Nitrites (NO₂⁻) | May be present in potable water used for processes like wet granulation or equipment cleaning. dgra.deipec-europe.org |

| Raw Materials | Nitrite salts (e.g., NaNO₂) | Can be carried over from the synthesis of starting materials or intermediates. fu-berlin.de |

| Air | Nitrogen oxides (NOx) | Can be present in the air used for processes like fluid bed drying and may promote nitrosation reactions. dgra.de |

Several process parameters can significantly influence the rate and extent of this compound formation. The reaction is typically facilitated under acidic conditions, which convert nitrite salts into more reactive nitrosating species like nitrous acid (HNO₂) and its anhydride (B1165640) (N₂O₃). dgra.decleanchemlab.comipec-europe.org

Water Content : Water plays a dual role. While necessary to dissolve and bring the amine and nitrosating agent into contact, its presence, especially in solid dosage forms, can facilitate the reaction. ipec-europe.org Manufacturing operations involving water, such as wet granulation and fluid bed drying, have been identified as potential risk factors for nitrosamine formation. dgra.decore.ac.uk

Solvents : Certain amide solvents, such as N,N-dimethylformamide (DMF), can degrade under high temperatures to form secondary amines (e.g., dimethylamine). humanjournals.comresearchgate.net If a nitrosating agent is also present, this can lead to the formation of nitrosamine impurities. humanjournals.com

Catalysts : The nitrosation reaction can be catalyzed by other species. Literature suggests that compounds like phenols and aldehydes (especially formaldehyde) can act as catalysts for the formation of nitrosamines in general. usp.org While specific catalysts for this compound formation are not detailed, the presence of such functional groups in other formulation components could potentially accelerate the reaction. Certain Lewis acid catalysts are used in the synthesis of flecainide precursors, but their direct role in subsequent nitrosation is not established. google.com

The table below outlines the influence of key process parameters on the formation of this compound.

| Process Parameter | Impact on N-Nitrosation | Mechanism |

| pH | Formation is facilitated under acidic conditions. dgra.de | Promotes the conversion of nitrite salts into reactive nitrosating species (e.g., nitrous acid). dgra.decleanchemlab.com |

| Water Content | Can increase formation risk. | Acts as a medium for the reaction between the amine and nitrosating agent, particularly in solid-state formulations. dgra.deipec-europe.org |

| Temperature | Higher temperatures can accelerate reaction rates. | Can promote the degradation of solvents like DMF into amine precursors. humanjournals.com |

| Solvents | Can be a source of precursor amines. | Amide solvents can degrade to form secondary amines, which are vulnerable to nitrosation. humanjournals.comresearchgate.net |

| Catalysts | May accelerate formation. | General catalysts for nitrosation include phenols and aldehydes. usp.org |

The formation of this compound is not limited to the manufacturing process; it can also occur over the shelf-life of the finished drug product. core.ac.uk Incompatibilities between the flecainide API and residual nitrosating agents in the excipients can lead to the slow formation of the impurity during storage. core.ac.uk

Stability studies of extemporaneously prepared flecainide acetate (B1210297) oral solutions have shown that the API is chemically stable for extended periods under various storage conditions (refrigerated and room temperature), but these studies primarily focused on the degradation of the parent drug rather than the formation of specific nitrosamine impurities. nih.gov However, they demonstrate that formulation components can impact stability, with some combinations leading to precipitation. nih.gov The certificate of analysis for this compound reference standards recommends long-term storage at 2-8°C, suggesting that the impurity itself is most stable at refrigerated temperatures. kmpharma.inpharmaffiliates.com This implies that formation in a drug product may be influenced by storage temperature.

| Storage Condition | Potential Impact on this compound Formation | Findings/Rationale |

| Temperature | Elevated temperatures may increase formation rate. | General chemical kinetics suggests reaction rates increase with temperature. The recommended refrigerated storage for the impurity itself implies lower stability at higher temperatures. kmpharma.in |

| Duration | Increased risk of formation over time. | The slow reaction between the API and trace-level nitrosating agents from excipients can lead to accumulation of the impurity over the product's shelf-life. core.ac.uk |

| Formulation | Components can affect stability and reaction potential. | The presence of water, acidic species, and certain excipients can create favorable conditions for nitrosation during storage. dgra.deipec-europe.orgnih.gov |

Advanced Analytical Methodologies for N Nitroso Flecainide

Chromatographic Separation Techniques

Effective chromatographic separation is fundamental to the accurate analysis of N-Nitroso Flecainide (B1672765), ensuring it is resolved from the parent drug substance, flecainide, and other potential impurities. The choice of technique depends on the chemical properties of the analyte and the desired sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. For N-Nitroso Flecainide, reversed-phase HPLC is the most common approach, leveraging the compound's polarity for separation. Method development focuses on optimizing parameters to achieve a robust separation from flecainide. Given their structural similarity, achieving adequate resolution is a critical aspect of method development.

A typical HPLC method would utilize a C18 column, which provides the necessary hydrophobicity to retain both flecainide and its N-nitroso derivative. The mobile phase often consists of an aqueous component with an acid modifier, such as formic acid, and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution is typically adjusted to ensure that the parent drug and the impurity are well-separated. The use of a stable isotope-labeled internal standard, such as this compound D4, can be incorporated for improved quantitative accuracy. synzeal.comclearsynth.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 20% B to 80% B over 10 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | UV at 230 nm or Mass Spectrometer |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the analysis of nitrosamines. core.ac.uk SFC often provides faster separations and higher efficiency. For this compound, SFC can offer orthogonal selectivity compared to reversed-phase HPLC, which is particularly useful for complex sample matrices.

A key advantage of SFC is its performance with porous graphitic carbon (PGC) columns. researchgate.netfu-berlin.de These columns are highly effective at separating structurally similar compounds, including isomers, which can be a challenge for traditional C18 columns. researchgate.netfu-berlin.de The mobile phase in SFC typically consists of supercritical carbon dioxide modified with a small amount of an organic solvent, such as methanol. This technique has demonstrated high sensitivity and efficiency for detecting nitrosated active pharmaceutical ingredients (APIs). fu-berlin.de

Table 2: Example SFC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Porous Graphitic Carbon, 3.0 x 100 mm, 2.7 µm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol |

| Flow Rate | 2.5 mL/min |

| Gradient | 5% B to 40% B over 8 minutes |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detector | Mass Spectrometer |

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is another technique used for the analysis of nitrosamines, particularly the more volatile ones. restek.com However, for a larger and less volatile molecule like this compound, direct GC analysis is challenging. The high temperatures required for volatilization can lead to thermal degradation of the compound, resulting in inaccurate quantification.

To overcome this, derivatization may be necessary to increase the volatility and thermal stability of the analyte. For instance, the pentafluorobenzamide derivative of the parent drug, flecainide, has been successfully analyzed by GC with electron-capture detection. nih.gov A similar derivatization strategy could potentially be applied to a reaction product of this compound, but this would add complexity to the sample preparation process. Given the availability of more direct and robust LC-MS methods, GC is generally not the preferred technique for NDSRIs like this compound. b-cdn.net

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the detector of choice for the analysis of this compound due to its high sensitivity and selectivity. When coupled with a chromatographic separation technique, it provides a powerful tool for both the quantification and structural confirmation of the impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of nitrosamine (B1359907) impurities. humanjournals.com This technique offers exceptional selectivity by monitoring specific precursor-to-product ion transitions. For this compound, the precursor ion would be the protonated molecule [M+H]+, which is then fragmented to produce characteristic product ions.

The use of a stable isotope-labeled internal standard, such as this compound D4, is highly recommended to correct for matrix effects and variations in instrument response. veeprho.com The development of an LC-MS/MS method involves optimizing the ionization source parameters and collision energies to achieve the best signal-to-noise ratio for the target analyte. Methods for the parent drug, flecainide, often utilize electrospray ionization (ESI) in positive mode, which is also suitable for this compound. nih.govnih.gov

Table 3: Example LC-MS/MS Parameters for this compound

| Parameter | This compound | This compound D4 (IS) |

|---|---|---|

| Ionization Mode | ESI+ | ESI+ |

| Precursor Ion (m/z) | 444.1 | 448.1 |

| Product Ion 1 (m/z) | 329.1 | 333.1 |

| Product Ion 2 (m/z) | 299.1 | 303.1 |

| Collision Energy (eV) | 20 | 20 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage in the analysis of this compound by providing highly accurate mass measurements. lcms.cz This capability is crucial for confirming the elemental composition of the impurity and distinguishing it from other compounds with the same nominal mass. researchgate.netfu-berlin.de

HRMS is particularly valuable in forced degradation studies or when identifying unknown impurities, where reference standards may not be available. The high mass accuracy (typically <5 ppm) allows for the confident identification of the molecular formula of the detected compound. When coupled with chromatography, LC-HRMS can provide a comprehensive profile of the impurities present in a sample. lcms.cz

Table 4: Exact Mass Information for this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Protonated Ion [M+H]+ (Da) |

|---|

Other Detection Principles

Chemiluminescence detection, particularly when coupled with a Thermal Energy Analyzer (TEA), is a powerful technique for the determination of total N-nitroso compounds (NOCs). usp.orgpharmtech.com This method is not specific to this compound but quantifies the entire class of N-nitroso compounds present in a sample.

The underlying principle of this method involves the chemical denitrosation of N-nitroso compounds to release a nitric oxide (NO) radical. usp.orguabc.mx This is typically achieved by reacting the sample with a denitrosating agent, such as hydrogen bromide (HBr) in ethyl acetate (B1210297) or copper(I) chloride (CuCl) in hydrochloric acid (HCl). usp.orgacs.org The liberated NO radical then reacts with ozone (O₃) in the TEA detector, producing an electronically excited nitrogen dioxide (NO₂) molecule. usp.org As the excited NO₂ returns to its ground state, it emits a photon of light in the near-infrared region (above 600 nm), which is detected by a sensitive photomultiplier tube. usp.org The intensity of the emitted light is directly proportional to the concentration of total N-nitroso compounds in the sample.

This technique offers several advantages, including high sensitivity and selectivity for nitroso-containing compounds, which minimizes matrix interference that can be an issue with other detectors like mass spectrometry (MS). usp.orgpharmtech.com It can be used for rapid pre-screening of total nitrosamine content in pharmaceutical samples, encompassing both volatile and non-volatile compounds. usp.org If the total N-nitroso content is below the established limit of detection, it can be concluded that no individual nitrosamine compound is present at a concerning level. usp.org Samples that show a positive result can then be subjected to more specific methods for the identification and quantification of individual nitrosamines like this compound. usp.org

Method Validation and Performance Characteristics

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For this compound, this involves demonstrating the method's sensitivity, selectivity, specificity, quantification and detection limits, precision, accuracy, and robustness. synzeal.comveeprho.com Reference standards of this compound are essential for these validation studies. synzeal.comveeprho.com

Sensitivity refers to the method's ability to detect and reliably measure low concentrations of this compound. Given the low acceptable intake limits for nitrosamines, high sensitivity is paramount. fu-berlin.dehumanjournals.com Techniques like liquid chromatography-high-resolution accurate mass (LC-HRAM) Orbitrap mass spectrometry have demonstrated excellent sensitivity for detecting nitrosamine impurities at ultra-low levels. thermofisher.com

Selectivity is the ability of the method to differentiate this compound from other components in the sample matrix, such as the active pharmaceutical ingredient (API), other impurities, and excipients. fu-berlin.de The use of techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRAM) provides high selectivity by monitoring specific precursor and product ions of this compound. thermofisher.comqmul.ac.uk Thermal Energy Analysis (TEA) also offers high selectivity for nitroso compounds, reducing matrix effects. pharmtech.com

Specificity confirms that the analytical signal is solely from this compound and not from any other compound. This is often established by comparing the analytical data (e.g., retention time, mass spectrum) of the analyte in a sample to that of a certified reference standard. thermofisher.com

Limit of Quantification (LOQ) is the lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.

Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected by the analytical method.

Regulatory agencies have set stringent acceptable intake (AI) limits for nitrosamine impurities. publications.gc.camedicinesforeurope.com For this compound, the U.S. FDA has established an AI limit of 1500 ng/day. veeprho.comhumanjournals.compublications.gc.ca Analytical methods must have LODs and LOQs that are sufficiently below this limit to ensure accurate monitoring and control. humanjournals.com For instance, a highly sensitive LC-HRAM method for nine nitrosamines reported linearity in the range of 0.1–20 ng/mL. thermofisher.com Another study using UV-photolysis and chemiluminescence detection reported detection limits in the range of 1.5 to 3.0 ng/L for various N-nitrosamines. researchgate.net

Table 1: Regulatory Acceptable Intake (AI) Limits for this compound

| Regulatory Body | Potency Category | Acceptable Intake (AI) Limit (ng/day) |

| U.S. FDA | 4 | 1500 veeprho.comhumanjournals.compublications.gc.ca |

| Health Canada | 4 | 1500 publications.gc.ca |

| European Medicines Agency (EMA) | 4 | 1500 medicinesforeurope.com |

Data from various regulatory guidance documents.

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For a validated method for flecainide analysis, within- and between-assay precision were reported to be less than 4.6% RSD. qmul.ac.uk

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is spiked into a sample matrix. A validated method for flecainide showed accuracy between 94.8% and 110.0%. qmul.ac.uk

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This could include variations in pH, mobile phase composition, or column temperature. researchgate.net

Application in Impurity Profiling and Control Strategies

Advanced analytical methodologies are crucial for impurity profiling and establishing effective control strategies for this compound in pharmaceutical products. synzeal.com The risk of nitrosamine formation must be assessed throughout the manufacturing process of the drug substance and the final drug product. publications.gc.cazamann-pharma.com

If a risk of this compound formation is identified, confirmatory testing using a validated, sensitive analytical method is required. publications.gc.ca This allows for the quantification of the impurity and ensures that it remains below the acceptable intake limit. veeprho.com The data generated from this testing informs the development of control strategies, which may include:

Optimizing manufacturing processes: This can involve modifying reaction conditions, such as pH and temperature, to minimize the formation of nitrosamines. zamann-pharma.com

Supplier qualification: Ensuring that raw materials and excipients have low levels of nitrite (B80452) impurities. zamann-pharma.com

Regular testing: Implementing routine testing of raw materials, intermediates, and the final drug product to monitor and control the levels of this compound. zamann-pharma.com

The use of highly characterized reference materials for this compound is essential for all these applications, from analytical method development and validation to the ongoing quality control of the final pharmaceutical product. veeprho.comveeprho.com

Degradation and Stability Studies of N Nitroso Flecainide

Chemical Degradation Pathways

The chemical stability of N-Nitroso Flecainide (B1672765) is influenced by various factors, including light, pH, and oxidative conditions. Understanding these degradation pathways is essential for developing strategies to mitigate its formation and ensure product stability.

Photolytic Decomposition Mechanisms and Kinetics

Nitrosamines are generally sensitive to light, particularly ultraviolet (UV) light, which can cause their decomposition. nih.gov The photodecomposition of nitrosamines can be influenced by the solvent and the presence of acid. sfu.ca While specific studies on the photolytic decomposition of N-Nitroso Flecainide are not extensively available, general knowledge of nitrosamine (B1359907) chemistry suggests that it would be susceptible to degradation upon exposure to light. scienceasia.orgnih.gov The process often involves the cleavage of the N-NO bond. sfu.ca The rate of photolytic degradation can vary significantly depending on the light source and the matrix in which the compound is present. researchgate.net For instance, the photodegradation of nifedipine, another photosensitive drug, leads to the formation of its nitroso derivative. ugr.es

Hydrolytic Stability Across pH Ranges

The stability of nitrosamines in aqueous solutions is highly dependent on the pH. nih.gov Generally, nitrosamines are more stable in neutral to alkaline conditions and tend to decompose in acidic solutions. scienceasia.org For example, a study on N-NO-MeIQx, a different nitrosamine, showed it was stable at pH 7.4 to 9.0 but its stability decreased at acidic pH values. nih.gov At a pH of 5.5, only 48% of the compound remained after a 4-hour incubation, and it was almost completely degraded at a pH below 3.5. nih.gov The degradation products in acidic conditions often result from the hydrolysis of the nitrosamine. nih.gov

A study on N-nitroso-hydrochlorothiazide (NO-HCT) also demonstrated pH-dependent stability. The degradation of NO-HCT was investigated in phosphate (B84403) buffers at various pH levels (6.0, 7.0, 7.4, and 8.0). researchgate.net The degradation profile and kinetics were shown to differ depending on the pH. researchgate.net While specific hydrolytic stability data for this compound across a range of pH values is not detailed in the available literature, the general behavior of nitrosamines suggests it would be less stable in acidic environments.

Oxidative Degradation Mechanisms

Information regarding the specific oxidative degradation mechanisms of this compound is limited. However, oxidative conditions can potentially lead to the degradation of nitrosamines. The presence of oxidizing agents could facilitate the breakdown of the molecule, although the specific reaction pathways and resulting degradation products for this compound have not been extensively documented in publicly available research.

Stability in Simulated Environmental and Formulation Matrices

The stability of this compound is a critical consideration in both environmental contexts, such as water treatment, and within pharmaceutical formulations.

Stability in Aqueous Systems (e.g., Water Treatment Conditions)

The presence and fate of pharmaceuticals and their impurities in aquatic environments are of growing concern. researchgate.net Nitrosamines can be found in drinking water, and their removal during water treatment processes is important. fu-berlin.de The stability of this compound in aqueous systems, such as those found in water treatment facilities, would be influenced by factors like pH, temperature, and the presence of disinfectants (e.g., chlorine) or UV light, which is often used for water purification. nih.govresearchgate.net The general principles of hydrolytic and photolytic degradation would apply in these scenarios.

Stability in Solid-State Pharmaceutical Formulations

The formation and stability of nitrosamine impurities in solid dosage forms are a key focus for pharmaceutical manufacturers. nih.gov The risk of nitrosamine formation can be influenced by the manufacturing process (e.g., wet granulation versus direct compression), the presence of nitrites in excipients, and the storage conditions of the drug product. nih.gov Health authorities like Health Canada recommend stability testing of drug products when there is a risk that nitrosamine levels could increase over time. publications.gc.ca This testing typically involves monitoring the impurity levels under both accelerated and long-term storage conditions. publications.gc.ca

Studies have shown that the formation of N-nitrosamines can occur in solid drug products and that the rate of formation can depend on factors such as the solubility of the amine, the level of nitrite (B80452), and the local acidity within the formulation. nih.gov While specific stability data for this compound in solid-state pharmaceutical formulations is not publicly available, the general guidance for nitrosamine impurities suggests that its stability would need to be carefully evaluated over the shelf-life of any flecainide-containing product. dgra.depublications.gc.ca The use of certain excipients, such as sugars or sugar alcohols like mannitol, has been shown to improve the stability of some pharmaceutical formulations. google.com

Influence of Excipients and Packaging Materials on Stability

The stability of this compound, and more critically its formation from the parent drug flecainide, is significantly influenced by the composition of the pharmaceutical formulation and the type of packaging used for the drug product. Excipients, which are inactive substances used to formulate a drug product, and packaging materials can be sources of reactants or create conditions that promote the nitrosation of flecainide.

Influence of Excipients

The formation of this compound in a drug product is a potential risk when the active pharmaceutical ingredient (API), flecainide, which contains a secondary amine group, comes into contact with nitrosating agents. usp.org Certain excipients commonly used in solid and liquid dosage forms can be a source of these nitrosating agents, primarily nitrites and nitrates. dgra.dehumanjournals.com

Regulatory bodies have highlighted that residual nitrites in excipients are a crucial factor in the formation of nitrosamine drug substance-related impurities (NDSRIs). dgra.de The presence of water, even in trace amounts within solid dosage forms, can facilitate the reaction between the amine in flecainide and the nitrites present in excipients. nih.gov This risk is generally considered to be higher in formulations manufactured by wet granulation compared to dry granulation or direct compression, due to the use of water or other solvents during the manufacturing process. nih.gov

Studies on extemporaneous oral solutions of flecainide acetate (B1210297) have investigated the compatibility and stability of the drug with various excipients. While these studies primarily focus on the stability of flecainide itself, they provide insights into potential interactions. For instance, the use of certain buffers, such as citrate (B86180) buffer, in combination with preservatives like methylparaben, has been shown to cause precipitation of flecainide, which could alter the local chemical environment and potentially influence degradation pathways. nih.gov In contrast, a 40% sucrose (B13894) solution was found to be a stable vehicle for flecainide acetate solutions for up to 8 weeks. nih.gov

The risk of this compound formation is dependent on several factors related to excipients:

Nitrite Content: The level of nitrite impurities in the excipients is a direct determinant of the potential for nitrosamine formation. dgra.de

Acidity (pH): The formation of nitrosamines is often favored under acidic conditions, which can be influenced by the excipients in the formulation.

Water Content: The presence of moisture can accelerate the reaction between flecainide and nitrosating agents. nih.gov

Below is a conceptual data table illustrating the potential risk of this compound formation based on common formulation factors.

Risk of this compound Formation Based on Formulation Factors

| Formulation Factor | Condition | Relative Risk of this compound Formation | Rationale |

|---|---|---|---|

| Manufacturing Process | Wet Granulation | High | Use of water/solvents can facilitate the reaction between flecainide and nitrites from excipients. nih.gov |

| Direct Compression / Dry Blends | Low | Reduced moisture content limits the mobility and reactivity of reactants. nih.gov | |

| Excipient Nitrite Level | High Nitrite Content | High | Provides a key reactant for the nitrosation of flecainide. dgra.de |

| Low/Controlled Nitrite Content | Low | Limits the availability of the nitrosating agent. | |

| Formulation pH | Acidic | Medium to High | Acidic conditions can catalyze the formation of nitrosating species from nitrites. |

| Neutral to Basic | Low | Less favorable conditions for the formation of reactive nitrosating agents. |

Influence of Packaging Materials

The primary packaging material, which is in direct contact with the drug product, can also play a role in the stability and the potential for the formation of this compound. The main objective of pharmaceutical packaging is to protect the medication from environmental factors like moisture, light, and oxygen, ensuring its efficacy and safety throughout its shelf life. amcor.com However, the packaging itself must not react with the drug product. amcor.com

A significant risk factor identified by regulatory agencies is the use of packaging materials containing nitrocellulose, such as certain blister foils. amcor.com Nitrocellulose can thermally decompose, generating nitrogen oxides (NOx), which are potent nitrosating agents. amcor.com These agents can migrate from the packaging material into the drug product and react with the secondary amine of flecainide to form this compound.

The table below summarizes the influence of packaging materials on the potential for this compound formation.

Influence of Packaging Materials on this compound Formation Risk

| Packaging Material Component | Potential Risk | Mechanism |

|---|---|---|

| Nitrocellulose-coated Blister Foil | High | Thermal decomposition can release nitrogen oxides (NOx), which are potent nitrosating agents that can migrate to the drug product. |

| Inert Packaging (e.g., Glass, HDPE bottles, Nitrocellulose-free foils) | Low | These materials do not typically contain or generate nitrosating agents, thus minimizing the risk of this compound formation from the packaging. |

Biotransformation and Environmental Fate of N Nitroso Flecainide

In Vitro Biotransformation Pathways (Mechanistic Focus)

The metabolic fate of N-Nitroso Flecainide (B1672765) is understood by considering the known pathways for N-nitrosamines and the metabolism of the parent drug, flecainide.

The primary metabolic pathway for the bioactivation of many N-nitrosamines is oxidative metabolism. researchgate.net This process is crucial as it converts the relatively stable parent nitrosamine (B1359907) into a reactive intermediate capable of interacting with cellular components. fu-berlin.de

α-Hydroxylation : This is the principal mechanism for the metabolic activation of carcinogenic dialkyl N-nitrosamines. nih.gov The reaction involves the hydroxylation of the carbon atom immediately adjacent (the α-carbon) to the nitroso group. fu-berlin.denih.gov For N-Nitroso Flecainide, predictive metabolism models indicate that α-hydroxylation is a primary expected metabolic reaction. toxminds.com This initial step is critical as it leads to the formation of an unstable intermediate. fu-berlin.de

Dealkylation : Following α-hydroxylation, the resulting α-hydroxy-alkyl-N-nitrosamine intermediate is unstable and decomposes. fu-berlin.de This decomposition can lead to dealkylation, splitting the molecule and forming an aldehyde and a highly reactive electrophilic diazonium ion. researchgate.netfu-berlin.de Other metabolic pathways for the parent drug, flecainide, include O-dealkylation, though this is related to the trifluoroethoxy groups and not the piperidine (B6355638) ring where nitrosation occurs. biomedpharmajournal.org

The steric bulk of the substituents on the nitrosamine can influence the rate and likelihood of α-carbon hydroxylation. nih.gov For larger nitrosamines, such as this compound, the significant size of the molecular structure may hinder access to the enzyme's active site, potentially affecting the metabolic rate compared to smaller nitrosamines like N-nitrosodimethylamine (NDMA). nih.govdgra.de

The enzymatic activation of N-nitrosamines is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netfu-berlin.de While specific studies on this compound are not widely available, the role of CYP isoforms can be inferred from data on general nitrosamine metabolism and the metabolism of flecainide itself.

CYP Isoforms in Nitrosamine Metabolism : Research has identified several CYP isoforms as significant in the metabolism of nitrosamines. CYP2E1 and CYP2A6 are known to play a major role in the α-hydroxylation of simple nitrosamines like NDMA. fu-berlin.denih.gov For larger, more complex nitrosamines, other isoforms such as CYP2C9 and CYP3A4 may be involved, as the active site of CYP2E1 is proportionally small. nih.gov

CYP Isoforms in Flecainide Metabolism : The parent drug, flecainide, is metabolized in the liver primarily by the CYP2D6 isoform, with some contribution from CYP1A2. biomedpharmajournal.orgnih.gov These enzymes are responsible for pathways like the meta-O-dealkylation of flecainide. biomedpharmajournal.org

Table 1: Enzyme Systems Implicated in Nitrosamine and Flecainide Metabolism

| Enzyme System | Role in Metabolism | Relevant Compound(s) | Citations |

|---|---|---|---|

| Cytochrome P450 (CYP) Superfamily | Primary enzyme system for oxidative metabolic activation. | N-Nitrosamines (general) | researchgate.netfu-berlin.de |

| CYP2E1 | Mediates α-hydroxylation, particularly for small nitrosamines. | N-nitrosodimethylamine (NDMA) | fu-berlin.denih.gov |

| CYP2A6 | Plays a significant role in the bioactivation of nitrosamines. | N-Nitrosamines (general) | fu-berlin.denih.gov |

| CYP2D6 | Primary enzyme for metabolizing the parent drug. | Flecainide | biomedpharmajournal.orgnih.gov |

| CYP1A2 | Contributes to the metabolism of the parent drug. | Flecainide | biomedpharmajournal.org |

| CYP2C9 / CYP3A4 | Potentially responsible for metabolizing larger nitrosamines. | Bulky N-Nitrosamines | nih.gov |

The carcinogenicity of many N-nitrosamines is linked to their ability to form covalent bonds with DNA, creating DNA adducts. fu-berlin.denih.gov This process begins with the metabolic activation described previously.

Metabolic Activation : CYP-mediated α-hydroxylation of the N-nitrosamine leads to an unstable α-hydroxynitrosamine. fu-berlin.de

Formation of Diazonium Ion : This intermediate rapidly decomposes, yielding a highly electrophilic and reactive alkyl diazonium species. fu-berlin.de

DNA Alkylation : The diazonium ion can then attack nucleophilic sites on DNA bases, a process known as alkylation. fu-berlin.de This covalent modification results in the formation of DNA adducts. nih.govmedicinesforeurope.com A common and mutagenic adduct formed is O6-alkylguanine. fu-berlin.demedicinesforeurope.com

Genetic Mutation : If not repaired by cellular mechanisms, these DNA adducts can lead to mispairing of DNA bases during replication, resulting in permanent genetic mutations (e.g., GC→AT transitions), which is a critical step in the initiation of cancer. fu-berlin.de

While direct experimental evidence for this compound is not available, this mechanism is the established pathway for many N-nitroso compounds and is considered the primary mechanism of concern for their genotoxicity. fu-berlin.dedgra.de The large, bulky nature of the reactive ion that would be formed from this compound could potentially influence its ability to form DNA adducts compared to smaller, less sterically hindered nitrosamines. dgra.de

Environmental Occurrence and Distribution

The presence of this compound in the environment is linked to the occurrence of its precursor, flecainide, in water systems and the chemical processes that can convert it into a nitrosamine.

While data on the direct detection of this compound in the environment is scarce, the potential for its presence can be inferred from studies on its parent compound.

Flecainide in Water Systems : Flecainide has been identified as a micropollutant in aquatic environments. ethz.ch Studies have detected its presence in surface water sources, indicating that it can persist through wastewater treatment processes and enter the broader environment. wrc.org.za

Nitrosamines in Water Systems : N-nitrosamines as a class are recognized as emerging contaminants of concern in drinking water and wastewater effluent. epa.govsyr.edu Their presence is often due to their formation as disinfection byproducts or from industrial sources. epa.gov

Given that flecainide, a secondary amine, is present in water, there is a potential for it to be converted into this compound under certain environmental conditions.

A significant pathway for the formation of N-nitrosamines in municipal water systems is as an unintended consequence of disinfection. epa.gov

Reaction with Disinfectants : The use of chloramine (B81541) (monochloramine) as a disinfectant in drinking water and wastewater treatment plants is a primary driver for N-nitrosamine formation. syr.edunih.gov Secondary amines, such as the piperidine moiety in flecainide, can react with chloramine to form N-nitroso derivatives. chemicea.comsyr.edu Free chlorine can also lead to the formation of nitrosamines, though generally at much lower levels than chloramine. nih.gov

Precursor Availability : The presence of amine-containing pharmaceutical precursors, like flecainide, in water undergoing disinfection creates the necessary conditions for the formation of their corresponding N-nitroso compounds. ethz.chsyr.edu The reaction can occur during the disinfection process at the treatment facility and within the distribution system pipes. nih.gov

Therefore, the presence of flecainide in water sources that are subsequently treated with chloramine presents a direct risk for the formation of this compound as a disinfection byproduct.

Table 2: Summary of Conditions for this compound Formation in Water

| Factor | Description | Relevance to this compound | Citations |

|---|---|---|---|

| Precursor Compound | A secondary or tertiary amine that can be nitrosated. | Flecainide, a secondary amine, is a known micropollutant in aquatic environments. | chemicea.comethz.ch |

| Nitrosating Agent | A chemical capable of donating a nitroso group (-N=O). | Monochloramine, a common water disinfectant, is a potent nitrosating agent for secondary amines. | epa.govsyr.edunih.gov |

| Environment | The location where precursors and nitrosating agents interact. | Wastewater and drinking water treatment plants and their distribution systems. | syr.edunih.gov |

Environmental Degradation and Persistence

There is currently a lack of specific scientific data on the environmental degradation and persistence of this compound.

Photodegradation in Surface Waters and Atmosphere

No studies specifically investigating the photodegradation of this compound in surface waters or the atmosphere could be identified. While photolysis is a known degradation pathway for some nitrosamines, the specific susceptibility and degradation products of this compound under environmental light conditions have not been reported. cdc.gov

Biodegradation in Soil and Aquatic Ecosystems

Specific research on the biodegradation of this compound in soil and aquatic ecosystems is not available. Although biodegradation is a significant removal process for some nitrosamines in the environment, the biodegradability of this compound by microbial communities in soil and water has not been documented. cdc.govresearchgate.net Studies on the parent compound, flecainide, have shown that some of its transformation products may be less biodegradable. ethz.ch

Transport and Partitioning in Environmental Compartments

There is no available information regarding the transport and partitioning of this compound in environmental compartments. Key physical and chemical properties that govern environmental transport, such as its water solubility, vapor pressure, and octanol-water partition coefficient, are not well-documented in the context of environmental fate modeling. cleanchemlab.com While some general properties of this compound are listed in chemical databases, these have not been integrated into a comprehensive environmental transport and partitioning assessment. nih.gov

Theoretical and Computational Studies of N Nitroso Flecainide

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are instrumental in understanding the fundamental characteristics of N-Nitroso Flecainide (B1672765) at an atomic level. These methods can elucidate electronic properties and reaction energetics that govern the molecule's behavior. nih.gov

Quantum chemical calculations are employed to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the N-Nitroso Flecainide molecule. Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., MP2) can determine optimized geometries, bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations provide a detailed picture of the molecule's shape and electronic properties.

The electronic structure dictates the molecule's reactivity. Calculations can map out electron density, identify frontier molecular orbitals (HOMO and LUMO), and compute electrostatic potential maps. This information helps in identifying electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the lone pair of electrons on the amino nitrogen is delocalized into the π-electron system of the nitroso group, a key feature of the N-nitrosamine functional group.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C17H19F6N3O4 | nih.gov |

| Molecular Weight | 443.34 g/mol | nih.gov |

| IUPAC Name | N-[(1-nitrosopiperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | nih.gov |

| SMILES | C1CCN(C(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)N=O | nih.gov |

| InChIKey | MVPKIPXLPHWPEV-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 4.2 | nih.gov |

| Polar Surface Area | 80.2 Ų | nih.gov |

This table presents descriptors computed from the molecule's 2D structure and provides a foundational dataset for more advanced computational modeling.

Computational methods are vital for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of mechanisms such as nitrosation and degradation.

Nitrosation: The formation of this compound occurs via the reaction of the secondary amine in the piperidine (B6355638) ring of Flecainide with a nitrosating agent. chemicea.commolsyns.com Flecainide contains two nitrogen atoms that could potentially be nitrosated: a secondary amine within the piperidine ring and a secondary amide linking the piperidine moiety to the benzamide (B126) ring. The secondary amine is significantly more reactive towards nitrosation. usp.org The amide nitrogen is deactivated due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons, making it less available to attack the nitrosating agent. usp.org Powerful nitrosating agents are typically required to form N-nitrosamides. usp.org Quantum chemical calculations can model the reaction pathway, identifying the transition state and calculating the activation energy for the nitrosation of the piperidine nitrogen, confirming its higher reactivity compared to the amide nitrogen.

Degradation: N-nitroso compounds can undergo degradation under various conditions, such as in an aqueous acidic medium. rsc.org For this compound, potential degradation pathways could include denitrosation (loss of the nitroso group) to regenerate Flecainide, or other decomposition routes. rsc.org For example, studies on N-nitrosoclonidine show an acid-catalyzed decomposition that involves a rate-limiting protonation of the substrate. rsc.org Similarly, the degradation of N-nitroso-hydrochlorothiazide shows pH-dependent pathways, yielding different products under varying acidic conditions. researchgate.net Computational modeling can be used to explore the energetics of these potential degradation pathways for this compound, predicting the most likely decomposition products and the conditions that favor them.

This compound is a flexible molecule with multiple rotatable bonds. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be dependent on its conformation.

Computational techniques like molecular dynamics (MD) simulations can be used to explore the conformational space of this compound. A computational study on the parent drug, Flecainide, used MD simulations to understand its binding to ion channels, demonstrating the utility of this approach for related structures. nih.gov Such simulations can reveal the preferred orientations of the piperidine ring, the trifluoroethoxy side chains, and the relative positioning of the benzamide and piperidine moieties. The resulting energy landscape can highlight the most populated conformations under physiological conditions, providing insights into how the molecule might interact with biological systems or other chemical species.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. These models are widely used in toxicology to predict the potential hazards of impurities without the need for extensive experimental testing. pnrjournal.com

Predictive QSAR models have been developed to assess the propensity of secondary and tertiary amines to form N-nitroso compounds. nih.gov These models can be statistical (e.g., using graph neural networks) or expert rule-based. nih.gov They are trained on large datasets of molecules with known nitrosation outcomes from experimental tests. nih.gov

For this compound, the precursor Flecainide would be evaluated by these models. The model would analyze its structural features to predict the likelihood of nitrosation at the secondary amine. Such models can provide a binary call (likely to be nitrosated or not) or a categorical prediction (e.g., "unlikely" to "very likely"). nih.gov Furthermore, QSAR models are used to predict the mutagenic potential of nitrosamines. pnrjournal.com An impurity evaluated by the Case Ultra QSAR software, for instance, can yield a qualitative risk estimation (e.g., 'positive' for mutagenicity). pnrjournal.com These predictive tools are essential for risk assessment during pharmaceutical development.

Table 2: Example of a Rule-Based QSAR Assessment for Flecainide Nitrosation

| Structural Feature | Influence on Nitrosation | Score/Classification | Rationale |

|---|---|---|---|

| Secondary Aliphatic Amine (Piperidine) | Activating | Likely | Secondary amines are highly susceptible to nitrosation. nih.gov |

| Steric Hindrance | Deactivating (Potentially) | Moderate | The substitution at the 2-position of the piperidine ring may provide some steric hindrance. |

| Amide Group | Deactivating | Unlikely | The lone pair on the amide nitrogen is delocalized by the carbonyl group, reducing reactivity. usp.org |

| Electron-Withdrawing Groups (Aromatic Ring) | Deactivating | Minor | The trifluoroethoxy groups are electron-withdrawing, which can slightly reduce the basicity of the nearby amine. |

This table illustrates how a rule-based model would dissect the Flecainide structure to predict its reactivity.

The stability and transformation potential of this compound are governed by specific elements of its molecular structure. QSAR approaches help identify these key structural determinants.

The N-Nitroso Group: The inherent chemistry of the N-N=O functional group is the primary determinant of its potential for metabolic activation to reactive diazonium ions. nih.gov

Substitution on the Amine: The piperidine ring is an aliphatic cyclic secondary amine. N-nitrosopiperidine itself is a known carcinogen, and quantum chemical calculations have been performed to understand its activation profile. nih.gov The substitution pattern on this ring in this compound influences its stability and reactivity.

Steric Hindrance: The bulky substituent attached to the piperidine nitrogen introduces steric hindrance around the N-nitroso group. This can impact its stability and how it interacts with other molecules, including metabolic enzymes. usp.org

By analyzing these features, QSAR models can correlate the structure of this compound with its predicted stability and potential for transformation into other chemical species, providing a valuable framework for risk assessment. nih.gov

In Silico Assessment of Molecular Interactions

A thorough review of publicly available scientific literature reveals a notable absence of specific in silico studies detailing the molecular interactions of this compound with biological targets. Research has predominantly focused on the parent compound, flecainide, and its interaction with cardiac ion channels, or on the broader category of nitrosamine (B1359907) impurities using predictive toxicology models. Consequently, detailed research findings such as molecular docking results, binding affinity data, or molecular dynamics simulations for this compound are not available.

However, the assessment of such a compound would theoretically employ a range of computational toxicology tools to predict its potential for harmful interactions, primarily focusing on genotoxicity and carcinogenicity, which are the main concerns for N-nitroso compounds. nih.govmdpi.com These methods are integral to modern drug safety and impurity assessment, as outlined by regulatory guidelines like ICH M7. pozescaf.comresearchgate.net

The in silico assessment of a nitrosamine impurity like this compound involves several key computational approaches:

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical tools used to predict the biological activity of a chemical based on its molecular structure. pozescaf.comnih.gov For nitrosamines, QSAR models are primarily used to predict mutagenic and carcinogenic potential. nih.govresearchgate.net These models are built using large datasets of known compounds and their experimentally determined toxicities. By analyzing the structural features (descriptors) of this compound, a QSAR model could predict its likelihood of being genotoxic. The models suggest that representative substructures like nitrile, hetero N nonbasic, alkylchloride, and amine-containing fragments are main contributors to the high toxicity of N-Nitroso compounds. nih.gov

Expert Rule-Based Systems

These systems, such as Derek Nexus, utilize a knowledge base of established structure-toxicity relationships, known as "structural alerts," to identify fragments within a molecule that are associated with toxicity. researchgate.netlhasalimited.orgsyngeneintl.com For this compound, the key structural alert is the N-nitrosamine group itself, which is a well-established toxicophore linked to carcinogenicity. lhasalimited.org The system would flag this alert and provide a qualitative prediction of the toxicological risk. Derek Nexus predictions also include an assessment of the regulatory carcinogenic potency categorization approach (CPCA) for nitrosamines. lhasalimited.org

Statistical-Based Systems

Complementary to rule-based systems, statistical models like Sarah Nexus use machine learning algorithms trained on experimental data (e.g., results from the Ames bacterial reverse mutation assay) to make predictions. lhasalimited.orgsyngeneintl.comlhasalimited.org These tools provide a statistical probability of a compound being mutagenic. The ICH M7 guideline recommends using both an expert rule-based and a statistical-based model for a comprehensive assessment of mutagenic impurities. pozescaf.comlhasalimited.org

The table below summarizes the types of in silico tools that would be applied to assess the toxicological profile of this compound.

| In Silico Tool Type | Prediction Methodology | Primary Endpoint Predicted | Example Software | Relevance for this compound |

| Expert Rule-Based | Identifies toxicophores (structural alerts) based on a curated knowledge base. bibra-information.co.uk | Mutagenicity, Carcinogenicity, Genotoxicity. researchgate.netnih.gov | Derek Nexus. lhasalimited.orgsyngeneintl.com | The N-nitroso group is a well-known structural alert for carcinogenicity. lhasalimited.org |

| Statistical-Based (QSAR) | Uses machine learning algorithms and statistical correlation to predict activity based on structural descriptors. pozescaf.comnih.gov | Ames Mutagenicity, Genotoxicity. pozescaf.comlhasalimited.org | Sarah Nexus, CASE Ultra. lhasalimited.orgoptibrium.com | Predicts the probability of a positive result in a bacterial mutagenicity assay. lhasalimited.org |

| Read-Across | Uses toxicity data from structurally similar compounds (analogs) to infer the toxicity of the target compound. bibra-information.co.uk | Carcinogenic Potency. researchgate.net | Lhasa Carcinogenicity Database. lhasalimited.orgusp.org | Compares this compound to known nitrosamines to estimate its carcinogenic potency category. |

| Quantum Mechanics (QM) | Models molecular interactions and reaction pathways based on first principles to predict chemical reactivity. frontiersin.orgchemrxiv.org | Metabolic Activation, DNA Reactivity. chemrxiv.org | N/A (Methodology) | Can provide mechanistic insights into the formation of reactive electrophiles that lead to DNA damage. nih.govfrontiersin.org |

Predicted Molecular Target and Interaction Mechanism

The primary molecular target of concern for carcinogenic N-nitroso compounds is deoxyribonucleic acid (DNA). nih.govoup.com The mechanism of interaction does not involve typical ligand-receptor binding but rather a process of metabolic activation followed by covalent modification of DNA.

Metabolic Activation: In silico models can predict the likelihood of metabolic activation. For N-nitrosamines, this is a critical step, typically involving cytochrome P450-mediated hydroxylation at the α-carbon position. mdpi.comacs.org This metabolic step is considered rate-limiting for the compound to become DNA reactive. acs.org

Formation of Electrophiles: Following hydroxylation, the N-nitrosamine intermediate becomes unstable and decomposes to form a highly reactive electrophilic species, a diazonium ion. oup.com

DNA Alkylation: This electrophile then reacts covalently with nucleophilic sites on DNA bases, forming DNA adducts. nih.govoup.com The formation of O6-alkylguanine adducts is considered a primary pre-mutagenic lesion that can lead to GC-AT transition mutations during DNA replication. oup.com

While specific docking scores or binding energies are not applicable in this context, computational chemistry methods like quantum mechanics can be used to model the reactivity of the electrophiles and their propensity to form these DNA adducts, thus providing a theoretical basis for the genotoxicity predictions. frontiersin.orgchemrxiv.org

Conclusion and Future Research Directions

Summary of Current Research Landscape for N-Nitroso Flecainide (B1672765)

The existing research on N-Nitroso Flecainide is primarily driven by the global regulatory focus on mitigating nitrosamine (B1359907) impurities in pharmaceuticals. dgra.de this compound is formed from the nitrosation of the secondary amine in the piperidine (B6355638) ring of the Flecainide molecule. chemicea.comusp.org The amide nitrogen in Flecainide is considered less susceptible to nitrosation due to the electron-withdrawing effect of the adjacent carbonyl group. usp.org

Regulatory agencies, including the European Medicines Agency (EMA) and Health Canada, have established an acceptable intake (AI) limit for this compound. publications.gc.caeuropa.eumedicinesforeurope.com This limit is derived using the Carcinogenic Potency Categorization Approach (CPCA), which places the compound in a specific potency category based on its structure. dgra.detoxminds.com this compound has been assigned to potency category 4 with an AI of 1500 ng/day. dgra.depublications.gc.camedicinesforeurope.com This categorization is a crucial component of the risk assessment that manufacturers are required to perform for their products. publications.gc.catga.gov.au

The current landscape is characterized by:

Regulatory Scrutiny: A strong emphasis from regulatory bodies on the identification, risk assessment, and control of NDSRIs like this compound in drug products. dgra.detga.gov.au

Impurity Profiling: The availability of this compound as a reference standard for analytical method development and validation, enabling its detection and quantification in Flecainide-containing medicines. synzeal.comveeprho.com

Toxicological Assessment by Analogy: The use of structure-activity relationships (SAR) and the CPCA to estimate carcinogenic potency in the absence of specific, robust carcinogenicity data for the compound itself. europa.eutoxminds.com

Identification of Key Research Gaps and Challenges

Despite the progress made, several critical research gaps and challenges remain in the study of this compound:

Lack of Empirical Toxicological Data: The primary challenge is the absence of robust, compound-specific carcinogenicity and in vivo mutagenicity data. dgra.de The current AI is based on a categorization approach, which is a predictive model. toxminds.com Generating empirical data through enhanced Ames assays or other in vivo studies would provide a more definitive understanding of its toxicological profile. publications.gc.camedicinesforeurope.com

Formation Kinetics and Stability: While the general mechanism of nitrosamine formation is understood, the specific kinetics and conditions that favor the formation of this compound during drug product manufacturing and storage are not fully elucidated. dgra.de Factors such as pH, temperature, and the presence of nitrite (B80452) precursors or inhibitors can significantly influence formation rates.

Endogenous Formation Potential: There is a need for research into the potential for this compound to form endogenously within the human gastrointestinal tract following the administration of Flecainide. europa.eu This requires sophisticated in vitro models that can simulate the conditions of the stomach and intestines. europa.eu

Environmental Fate and Ecotoxicity: Data on the persistence, bioaccumulation, and ecotoxicity of this compound in the environment are currently unavailable. cleanchemlab.com As a pharmaceutical byproduct, its potential to enter ecosystems through wastewater is a concern that warrants investigation.

Advancements in Analytical Methodologies for NDSRIs

The low acceptable intake limits for nitrosamine impurities demand highly sensitive and selective analytical methods for their detection and quantification. nih.gov

Current and Developing Techniques:

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for nitrosamine analysis due to its high sensitivity and specificity. nih.govqmul.ac.uk Methods using atmospheric pressure chemical ionization (APCI) have proven effective for various nitrosamines. nih.gov

UHPLC: Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry offers faster analysis times and improved resolution, which is crucial for high-throughput screening of drug products. nih.gov

Method Validation: Regulatory guidelines require that analytical methods used for confirmatory testing be fully validated to ensure they are accurate, precise, and quantitative in nature. publications.gc.ca

Future advancements will likely focus on developing even more rapid and cost-effective methods, potentially utilizing high-resolution mass spectrometry (HRMS) to simultaneously screen for a wide range of known and unknown nitrosamine impurities.

Table 1: Regulatory and Analytical Data for this compound